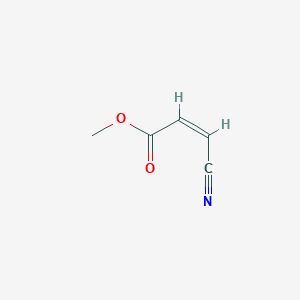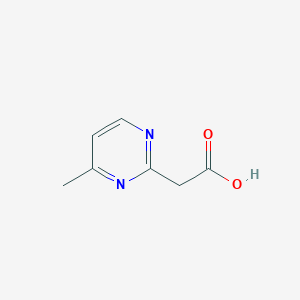
(4-Methylpyrimidin-2-YL)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methylpyrimidin-2-YL)acetic acid is an organic compound with the molecular formula C7H8N2O2 and a molecular weight of 152.15 g/mol . This compound is characterized by a pyrimidine ring substituted with a methyl group at the 4-position and an acetic acid moiety at the 2-position. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylpyrimidin-2-YL)acetic acid typically involves the reaction of 4-methylpyrimidine with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the chloro group is replaced by the pyrimidine ring. The reaction is usually carried out in an aqueous medium with a base such as sodium hydroxide to facilitate the substitution .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of catalysts to speed up the reaction .
Chemical Reactions Analysis
Types of Reactions: (4-Methylpyrimidin-2-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetic acid moiety to an alcohol group.
Substitution: The pyrimidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
(4-Methylpyrimidin-2-YL)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Methylpyrimidin-2-YL)acetic acid involves its interaction with various molecular targets. The pyrimidine ring can interact with nucleic acids, potentially inhibiting the replication of certain viruses. Additionally, the compound may inhibit specific enzymes involved in metabolic pathways, leading to its biological effects .
Comparison with Similar Compounds
- 2-(4-Methylpyrimidin-2-yl)thioacetic acid
- 2-(4-Methylpyrimidin-2-yl)ethanol
- 4-Methylpyrimidine-2-carboxylic acid
Comparison: (4-Methylpyrimidin-2-YL)acetic acid is unique due to the presence of both a pyrimidine ring and an acetic acid moiety. This combination imparts distinct chemical properties, making it more versatile in various chemical reactions compared to its analogs. The presence of the acetic acid group also enhances its solubility in aqueous media, which is advantageous in biological applications .
Properties
CAS No. |
66621-74-7 |
|---|---|
Molecular Formula |
C7H8N2O2 |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
2-(4-methylpyrimidin-2-yl)acetic acid |
InChI |
InChI=1S/C7H8N2O2/c1-5-2-3-8-6(9-5)4-7(10)11/h2-3H,4H2,1H3,(H,10,11) |
InChI Key |
WAGRYSYYLJKZFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


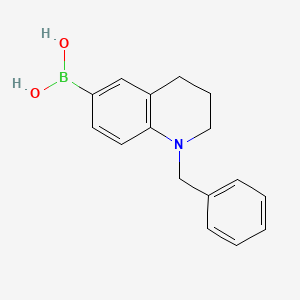


![8,8-difluoro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine](/img/structure/B12974165.png)
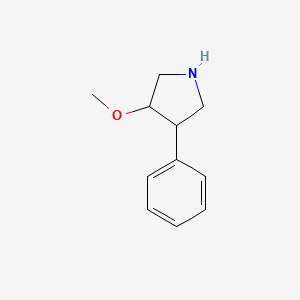

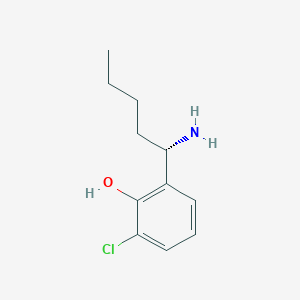


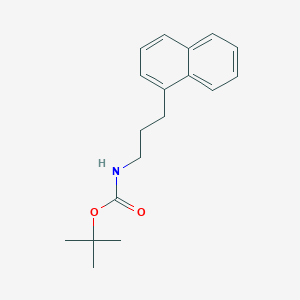

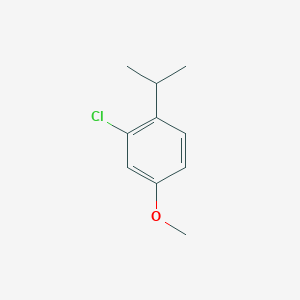
![[2,2'-Bipyridine]-4,4'-dicarboxylic acid hydrate](/img/structure/B12974221.png)
